molecular formula C18H13BrN2O2S B505009 N-[2-[(4-bromophenyl)carbamoyl]phenyl]thiophene-2-carboxamide

N-[2-[(4-bromophenyl)carbamoyl]phenyl]thiophene-2-carboxamide

Cat. No.: B505009
M. Wt: 401.3g/mol
InChI Key: KGZPZGDVYVPEBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[(4-bromophenyl)carbamoyl]phenyl]thiophene-2-carboxamide is a chemical compound with the molecular formula C18H13BrN2O2S and a molecular weight of 401.27702 g/mol . This compound is known for its unique structure, which includes a brominated aniline group and a thiophene ring, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of N-[2-[(4-bromophenyl)carbamoyl]phenyl]thiophene-2-carboxamide typically involves the reaction of 4-bromoaniline with 2-thiophenecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-[2-[(4-bromophenyl)carbamoyl]phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-[(4-bromophenyl)carbamoyl]phenyl]thiophene-2-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[2-[(4-bromophenyl)carbamoyl]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

N-[2-[(4-bromophenyl)carbamoyl]phenyl]thiophene-2-carboxamide can be compared with other similar compounds, such as:

    N-{2-[(4-chloroanilino)carbonyl]phenyl}-2-thiophenecarboxamide: Similar structure but with a chlorine atom instead of bromine.

    N-{2-[(4-fluoroanilino)carbonyl]phenyl}-2-thiophenecarboxamide: Similar structure but with a fluorine atom instead of bromine.

    N-{2-[(4-iodoanilino)carbonyl]phenyl}-2-thiophenecarboxamide: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific brominated structure, which may impart distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C18H13BrN2O2S

Molecular Weight

401.3g/mol

IUPAC Name

N-[2-[(4-bromophenyl)carbamoyl]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H13BrN2O2S/c19-12-7-9-13(10-8-12)20-17(22)14-4-1-2-5-15(14)21-18(23)16-6-3-11-24-16/h1-11H,(H,20,22)(H,21,23)

InChI Key

KGZPZGDVYVPEBI-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)NC(=O)C3=CC=CS3

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)NC(=O)C3=CC=CS3

Origin of Product

United States

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